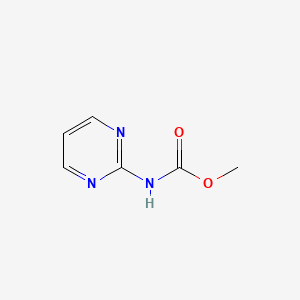
1,2,3,3a,4,5-Hexahydropyrene
Descripción general
Descripción
1,2,3,3a,4,5-Hexahydropyrene, also known as HHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. PAHs are a group of organic compounds that are formed from incomplete combustion of organic matter and are known to have carcinogenic and mutagenic properties. However, HHP is a relatively stable PAH that has shown promise in various scientific studies.
Aplicaciones Científicas De Investigación
Ring-Closing Metathesis and Stereoselectivity
Researchers have explored the use of enantiomerically pure hexa-1,5-diene-3,4-diol in ring-closing enyne metathesis, achieving selective monopropargylation and the production of dihydropyrans as single stereoisomers. The selectivity of the reaction is influenced by the presence of an unprotected hydroxy group (Schmidt & Staude, 2009).
Copper-Catalyzed Synthesis
The enantiopure framework of 1,2,3,3a,4,5-hexahydropyrene has been used in the synthesis of complex structures such as trihydroxybenzo[e]indolizidine, utilizing copper-catalyzed nucleophilic aromatic substitution. This showcases its utility in building complex molecular structures (Cordero et al., 2013).
Redox Reactions and Crystal Structures
Research on hexahydropyrene has revealed its ability to undergo both oxidation and reduction, leading to the formation of radical-anion salts and trihydropyrenylium tetrachloroaluminate. These compounds have been crystallized and structurally characterized, providing insights into small unsaturated hydrocarbons' redox behaviors (Bock et al., 2001).
Polymer Precursors
This compound derivatives have been utilized in polymer precursor synthesis. Studies have shown the conversion of hexanetriol to hexanediol, a significant precursor for the polyester industry. This research highlights the potential of hexahydropyrene derivatives in developing bio-based chemicals for the polymer industry (Buntara et al., 2012).
Propiedades
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-4,7,9,14H,2,5-6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFBNJXWRHSZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3=CC=CC4=C3C2=C(C1)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5385-37-5 | |
| Record name | 1,3,3a,4,5-Hexahydropyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate](/img/structure/B1616336.png)











